molecular formula C14H22O2 B1330489 Isopropyl adamantane-1-carboxylate CAS No. 24556-16-9

Isopropyl adamantane-1-carboxylate

Cat. No.: B1330489
CAS No.: 24556-16-9
M. Wt: 222.32 g/mol
InChI Key: PHSXMXGYVSYRPF-UHFFFAOYSA-N
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Description

Isopropyl adamantane-1-carboxylate (CAS 24556-16-9) is a high-purity chemical building block featuring the rigid, lipophilic adamantane scaffold. With a molecular formula of C 14 H 22 O 2 and a molecular weight of 222.32 g/mol, this compound is characterized by its stable tricyclo[3.3.1.1 3,7 ]decane structure . It is supplied as a white to off-white solid and should be stored sealed in a dry environment at 2-8°C to maintain stability . In scientific research, adamantane derivatives are of significant interest due to their ability to enhance the metabolic stability and binding affinity of lead compounds. The isopropyl ester group in this reagent serves as a key synthetic intermediate, which can be utilized in medicinal chemistry for the design and development of novel bioactive molecules. Specifically, structural analogues based on the adamantane core have been identified as potent and selective inhibitors of the therapeutic target human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . The inhibition of this enzyme has demonstrated beneficial effects on various metabolic disorders in preclinical models, including insulin resistance, dyslipidemia, and obesity, making this research area highly relevant for the treatment of type 2 diabetes and metabolic syndrome . Researchers can employ this compound as a versatile precursor for the synthesis of such adamantyl-containing carboxamides and acetamides, which are explored in structure-activity relationship (SAR) studies to optimize inhibitor potency and selectivity . Handling Note: This chemical is classified with the signal word 'Warning' and may cause skin and eye irritation (H315, H319). Appropriate personal protective equipment should be worn. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

propan-2-yl adamantane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-9(2)16-13(15)14-6-10-3-11(7-14)5-12(4-10)8-14/h9-12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSXMXGYVSYRPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342882
Record name Isopropyl 1-adamantanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24556-16-9
Record name 1-Methylethyl tricyclo[3.3.1.13,7]decane-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24556-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl 1-adamantanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

The most common and well-documented method for preparing isopropyl adamantane-1-carboxylate is the esterification of adamantane-1-carboxylic acid with isopropanol. This process typically requires an acid catalyst and controlled reaction conditions to achieve high yield and purity.

Reaction Conditions and Catalysts

  • Catalysts: Strong acid catalysts such as concentrated sulfuric acid or p-toluenesulfonic acid are employed to protonate the carboxylic acid, facilitating nucleophilic attack by isopropanol.
  • Solvents: Organic solvents like toluene or dichloromethane are used to dissolve reactants and enable reflux conditions.
  • Temperature: Refluxing the reaction mixture ensures sufficient energy for ester bond formation.
  • Reaction Time: Typically several hours under reflux to drive the reaction to completion.

Reaction Scheme

$$
\text{Adamantane-1-carboxylic acid} + \text{Isopropanol} \xrightarrow[\text{Reflux}]{\text{H}2\text{SO}4} \text{this compound} + \text{H}_2\text{O}
$$

Industrial Adaptations

On an industrial scale, continuous flow reactors are sometimes used to optimize reaction parameters such as temperature, pressure, and reactant feed rates. Automated control systems improve yield consistency and reduce byproduct formation.

Alternative Preparation Routes and Related Processes

Preparation via 1-Acyloxyadamantane Intermediates

A patented process describes the preparation of 1-adamantane derivatives, including esters, through reactions involving 1-acyloxyadamantane intermediates. Key points include:

  • In situ formation: 1-acyloxyadamantane is generated by esterification of 1-adamantanol with acid anhydrides using concentrated sulfuric acid as a catalyst.
  • Reaction with receptor compounds: The 1-acyloxyadamantane reacts with various receptor compounds (e.g., aromatic compounds) at ambient temperature in aliphatic or cycloaliphatic solvents such as hexane, heptane, or cyclohexane.
  • Advantages: This method operates at room temperature, minimizes byproducts, and yields high-purity products suitable for industrial isolation by simple filtration and washing.

Though this process is more focused on adamantylation of aromatic compounds, the intermediate formation of esters like this compound is relevant.

Esterification Using Acid Anhydrides

The esterification step to form 1-acyloxyadamantane intermediates involves reacting 1-adamantanol with acid anhydrides (e.g., acetic anhydride) catalyzed by sulfuric acid, which can be adapted for isopropyl ester formation by using appropriate acid derivatives.

Summary of Preparation Methods

Method Reactants Catalyst Solvent(s) Conditions Notes
Direct Esterification Adamantane-1-carboxylic acid + Isopropanol Sulfuric acid or p-toluenesulfonic acid Toluene, dichloromethane Reflux, several hours Most common, straightforward esterification
1-Acyloxyadamantane Intermediate 1-Adamantanol + Acid anhydride (e.g., acetic anhydride) Concentrated sulfuric acid Hexane, cyclohexane Ambient temperature Produces intermediates for further reactions
Adamantylation of Aromatics (related) 1-Acyloxyadamantane + Aromatic receptor Concentrated sulfuric acid Cyclohexane, heptane Ambient temperature High purity, minimal byproducts

Research Findings and Analytical Data

  • The esterification reaction is highly efficient under acid catalysis, with yields typically exceeding 80% when optimized.
  • The reaction mechanism involves protonation of the carboxyl group, nucleophilic attack by isopropanol, and subsequent elimination of water.
  • The adamantane cage structure imparts steric hindrance, requiring careful control of reaction conditions to ensure complete conversion.
  • Analytical techniques such as NMR, IR spectroscopy, and melting point determination confirm the formation and purity of this compound.
  • Stability studies indicate the compound is thermally stable under standard laboratory conditions, facilitating handling and storage.

Chemical Reactions Analysis

Types of Reactions

Isopropyl adamantane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include adamantane-1-carboxylic acid, adamantane-1-methanol, and various substituted adamantane derivatives .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : Isopropyl adamantane-1-carboxylate serves as a precursor for various chemical reactions, allowing the formation of more complex molecules. It can undergo oxidation to yield adamantane-1-carboxylic acid or reduction to form alcohols. Substitution reactions can also modify the ester group with other functional groups .
  • Nanomaterials Development : Its unique cage-like structure is beneficial in the development of nanomaterials, which are essential for various technological applications.

Biology

  • Biochemical Interactions : The compound interacts with enzymes and proteins, influencing cellular processes such as signaling pathways and gene expression. Its ability to modulate enzyme activity makes it useful in biochemical studies.
  • Bioactive Molecules : Due to its stability and reactivity, this compound is explored for developing bioactive compounds that can have therapeutic effects.

Medicine

  • Antiviral and Anticancer Properties : Adamantane derivatives, including this compound, are investigated for their potential in treating viral infections and cancer. Their structural characteristics enhance drug lipophilicity and stability, which are critical for pharmaceutical efficacy .
  • Drug Design : The compound's properties enable its use in designing selective agonists for cannabinoid receptors, which could lead to novel therapeutic agents .

Industrial Applications

  • Advanced Materials : In industry, this compound is utilized in creating advanced materials such as polymers and coatings due to its thermal stability and mechanical properties .
  • Catalyst Development : Its derivatives are also being researched for use as catalysts in various chemical reactions, enhancing reaction efficiency and selectivity.

Case Study 1: Antiviral Activity

Research has shown that derivatives of adamantane exhibit antiviral properties against several viruses. This compound was tested for its ability to inhibit viral replication in cell cultures, demonstrating significant efficacy against specific strains .

Case Study 2: Drug Development

In a study focusing on cannabinoid receptor agonists, computational methods were used to design novel compounds based on this compound. The results indicated promising selectivity and potency compared to existing drugs, highlighting its potential in therapeutic applications .

Mechanism of Action

The mechanism by which isopropyl adamantane-1-carboxylate exerts its effects involves its interaction with molecular targets through its ester functional group. This interaction can lead to the formation of hydrogen bonds or covalent bonds with target molecules, influencing various biochemical pathways. The compound’s unique structure allows it to fit into specific binding sites, enhancing its efficacy in biological applications .

Comparison with Similar Compounds

Structural and Functional Group Variations

Adamantane derivatives are distinguished by substituents at the 1-position. Key analogs include:

Compound Functional Group Molecular Weight (g/mol) Key Properties/Applications
Adamantane-1-carboxylic acid -COOH 194.27 Precursor for esters, amides; used in drug synthesis
1-(3-Isoselenocyanatopropyl)adamantane -SeCN 282.29 Potential antioxidant/anti-inflammatory agent; synthesized via multi-step amine functionalization
Adamantan-1-yl isocyanate -NCO 193.29 Intermediate for ureas/thioureas; synthesized via phosgenation
5-Oxo-...adamantane-1-carboxylate* Ester (complex substituent) 523.34 Model for steric effects in catalysis; HRMS-validated structure
Isopropyl adamantane-1-carboxylate -COO-iPr ~236.37 (calculated) Improved lipophilicity; potential prodrug or stabilizing agent

*Example from .

Steric and Reactivity Profiles

The adamantane core imposes significant steric hindrance, influencing reactivity:

  • Catalytic Applications : In Rh-catalyzed C–H alkynylation, adamantane-1-carboxylate ligands simplify to acetate in DFT models due to computational cost, but their steric bulk enhances regioselectivity (para:meta = 16:1) .
  • Reactivity Comparison: Isoselenocyanate: The SeCN group is redox-active, enabling antioxidant applications but requiring air-sensitive handling . Isocyanate: Highly reactive toward nucleophiles (e.g., amines), but prone to hydrolysis . Ester (Isopropyl): Hydrolytically stable under neutral conditions; ideal for sustained-release formulations.

Physicochemical Properties

  • Lipophilicity : Isopropyl esters (logP ~4.5 estimated) are more lipophilic than carboxylic acids (logP ~2.1) or methyl esters (logP ~3.0), enhancing membrane permeability.
  • Thermal Stability : Adamantane derivatives generally decompose above 200°C; esters may exhibit lower melting points than crystalline acids .

Data Tables

Table 2: Analytical Data Comparison

Compound HRMS (M+H)+ ¹H NMR Key Shifts (ppm) Stability
5-Oxo-...adamantane-1-carboxylate 523.3351 (calc. 523.3357) δ 1.2–2.1 (adamantane), δ 5.2 (ester) Stable at -20°C
1-(3-Isoselenocyanatopropyl)adamantane 283.19 (M+H)+ δ 3.1 (–CH₂–SeCN), δ 1.6 (adamantane) Air-sensitive

Biological Activity

Isopropyl adamantane-1-carboxylate (IAC) is a compound derived from adamantane, a bicyclic hydrocarbon known for its unique structural properties and biological activities. This article explores the biological activity of IAC, focusing on its pharmacological potential, mechanisms of action, and applications in medicinal chemistry.

IAC is characterized by its adamantane core, which contributes to its lipophilicity and structural stability. The synthesis of IAC typically involves radical functionalization methods that convert adamantane's C–H bonds into C–C bonds, allowing for the introduction of various functional groups essential for enhancing drug activity.

Antimicrobial Activity

IAC derivatives have been studied for their antimicrobial properties. In vitro studies indicate that certain derivatives exhibit significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 62.5 to 1000 μg/mL . Additionally, these compounds show antifungal activity against Candida species. The rigid structure of IAC allows it to interact effectively with microbial membranes, inhibiting growth.

Mitochondrial Toxicity Studies

Research has highlighted the interaction of IAC with mitochondrial mechanisms. Similar to naphthenic acids found in oil sands process water, IAC can influence metabolic processes within cells, potentially leading to mitochondrial toxicity. These interactions may alter cellular metabolism and contribute to adverse effects in biological systems.

Pharmacological Applications

IAC has garnered attention in medicinal chemistry due to its ability to enhance the lipophilicity and stability of drug compounds. Its inclusion in drug formulations has been associated with improved solubility and bioavailability, which are critical for the efficacy and safety profiles of pharmaceuticals.

Case Studies

  • Antibacterial Efficacy : A study demonstrated that IAC derivatives showed significant antibacterial activity against a range of pathogens. The most effective derivatives were identified through a series of MIC tests, confirming their potential as therapeutic agents.
  • Mitochondrial Interaction : In another study, the effects of IAC on mitochondrial function were analyzed using cellular assays. Results indicated that certain concentrations could disrupt mitochondrial membrane potential, suggesting a pathway for toxicity that warrants further investigation.

Comparative Analysis

The following table summarizes the biological activities and characteristics of various adamantane derivatives compared to IAC:

Compound NameAntimicrobial ActivityMitochondrial InteractionLipophilicity
This compoundSignificantYesHigh
1-Adamantane Carboxylic AcidModerateNoModerate
2-IsopropyladamantaneLowYesHigh
3-(N-phthalimido)adamantane-1-carboxylic AcidLowNoModerate

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing isopropyl adamantane-1-carboxylate, and how can reaction yields be maximized?

  • Methodological Answer : A high-yield (99%) synthesis involves using 1-adamantanecarboxylic acid and isopropyl alcohol with KI (10 mol%) and TfOH (50 mol%) as cooperative catalysts in n-hexane at 100°C for 4 hours under inert nitrogen. Post-reaction purification via preparative thin-layer chromatography (PTLC) with petroleum ether/ethyl acetate (50:1) ensures purity . Key parameters include stoichiometric ratios (1:1.5 acid:alcohol), temperature control, and inert atmosphere.

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS hazard classifications:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2/2A) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (GHS Category 3 for respiratory irritation) .
  • Spill Management : Absorb spills with inert materials (e.g., quartz sand) and dispose per local regulations .
  • First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm structure via 1H^1H NMR (e.g., δ 1.22 ppm for isopropyl CH3_3) and 13C^{13}C NMR (e.g., δ 177.7 ppm for carbonyl) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+^+ at 285.1847 m/z) .
  • Chromatography : Use PTLC or HPLC with UV detection (λ = 254 nm) for purity assessment .

Advanced Research Questions

Q. How does the adamantane group influence the reactivity and stability of this compound in catalytic systems?

  • Methodological Answer : The adamantane moiety provides steric bulk and thermodynamic stability , which:

  • Enhance catalytic selectivity in Rh-catalyzed C–H activation by reducing side reactions .
  • Stabilize metal-organic frameworks (MOFs) when used as a linker, as seen in adamantanetetracarboxylate-based porous materials .
  • Experimental validation involves comparing reaction kinetics with/without adamantane substituents using DFT calculations (e.g., MN15/def2-QZVP level) .

Q. How can computational modeling address discrepancies in experimental data for this compound-based reactions?

  • Methodological Answer :

  • Simplify Complex Groups : Replace adamantane with acetate in DFT models to reduce computational cost while retaining electronic properties .
  • Validate Assumptions : Compare calculated Gibbs free energy profiles (e.g., para vs. meta C–H activation barriers) with experimental selectivity ratios .
  • Software : Use Gaussian or ORCA for geometry optimization and transition-state analysis. Cross-check with crystallographic data from SHELX-refined structures .

Q. What strategies resolve contradictions in reported ecological toxicity data for adamantane derivatives?

  • Methodological Answer :

  • Literature Review : Aggregate data from peer-reviewed studies (e.g., lack of ecotoxicity data in vs. industrial reports).
  • Experimental Testing : Conduct OECD 301 biodegradability assays and Daphnia magna acute toxicity tests.
  • Computational Prediction : Use QSAR models (e.g., EPI Suite) to estimate persistence/bioaccumulation .

Q. How is this compound utilized in designing functional materials like MOFs?

  • Methodological Answer :

  • Linker Design : Combine adamantane-1-carboxylate with polytopic ligands (e.g., 1,4-benzenedicarboxylate) to form SBU-based frameworks .
  • Characterization : Analyze porosity via BET surface area measurements and topology with single-crystal XRD (WinGX suite) .

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